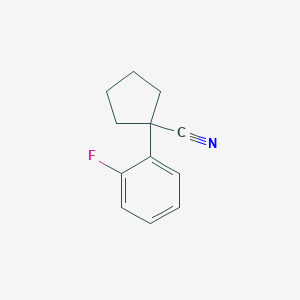

1-(2-Fluorophenyl)cyclopentanecarbonitrile

Description

BenchChem offers high-quality 1-(2-Fluorophenyl)cyclopentanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)cyclopentanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRPRFWZCDHYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369802 | |

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-89-2 | |

| Record name | 1-(2-Fluorophenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluorophenyl)cyclopentanecarbonitrile

CAS Number: 214262-89-2

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopentanecarbonitrile, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. We will delve into its chemical properties, plausible synthetic routes, potential applications as a pharmaceutical intermediate, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's scientific and practical significance.

Introduction and Strategic Importance

1-(2-Fluorophenyl)cyclopentanecarbonitrile is a specialized chemical intermediate characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to a cyclopentane core. The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1] Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The ortho-fluorine substitution on the phenyl ring, as seen in this compound, can be particularly effective at hindering oxidative metabolism at adjacent positions, potentially leading to a longer in-vivo half-life for derivative drug candidates.[1]

The cyclopentane scaffold provides a three-dimensional framework that can be crucial for optimizing the spatial arrangement of pharmacophoric features, thereby enhancing binding to biological targets. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 214262-89-2 | [2] |

| Molecular Formula | C₁₂H₁₂FN | [2] |

| Molecular Weight | 189.233 g/mol | [2] |

| IUPAC Name | 1-(2-fluorophenyl)cyclopentane-1-carbonitrile | [2] |

| SMILES | FC1=C(C=CC=C1)C1(CCCC1)C#N | [2] |

| InChIKey | KFRPRFWZCDHYKA-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

While specific, detailed literature on the synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile is not extensively published, a highly plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of α-aryl nitriles. A common and effective method involves the nucleophilic substitution of a benzylic halide or the addition of a cyanide source to a carbonyl compound.

A logical synthetic approach would be the cyanation of 1-(2-fluorophenyl)cyclopentanol. This precursor can be synthesized via the Grignard reaction between 2-fluorobromobenzene and cyclopentanone.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-(2-Fluorophenyl)cyclopentanecarbonitrile.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopentanol

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.

-

A solution of 2-fluorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.

-

The resulting Grignard reagent is cooled in an ice bath, and a solution of cyclopentanone in anhydrous diethyl ether is added dropwise.

-

After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-(2-fluorophenyl)cyclopentanol, which can be purified by column chromatography.

Step 2: Cyanation to 1-(2-Fluorophenyl)cyclopentanecarbonitrile

-

To a solution of 1-(2-fluorophenyl)cyclopentanol in a suitable solvent (e.g., dichloromethane), a cyanide source such as sodium cyanide or trimethylsilyl cyanide (TMSCN) is added.

-

A catalytic amount of a Lewis acid (e.g., zinc iodide) or a Brønsted acid is added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched with water or a mild aqueous base.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude 1-(2-fluorophenyl)cyclopentanecarbonitrile is then purified by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

1-(2-Fluorophenyl)cyclopentanecarbonitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The cyclopentane core and the fluorophenyl group are structural motifs found in various biologically active compounds.

-

Scaffold for Novel Therapeutics: The core structure can be elaborated to target a wide range of biological receptors and enzymes. For instance, cyclopentane derivatives have been investigated as inhibitors of TRPC6 and TRPC3 channels, which are implicated in certain kidney diseases.[3]

-

Precursor to Key Functional Groups: The nitrile group is a versatile precursor. It can be readily converted to:

-

Primary amines via reduction (e.g., with LiAlH₄ or catalytic hydrogenation), which are crucial for introducing basic centers and forming amide or sulfonamide linkages.

-

Carboxylic acids through hydrolysis, providing an acidic handle for salt formation or further derivatization.

-

Tetrazoles by reaction with azides, a common bioisostere for carboxylic acids in medicinal chemistry.

-

The presence of the 2-fluoro substituent is particularly advantageous, as it can block metabolic hydroxylation of the aromatic ring, a common deactivation pathway for many drugs.[1] This can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Inhalation | May be harmful if inhaled.[4] Use in a well-ventilated area or a chemical fume hood.[5] |

| Skin Contact | May cause skin irritation.[6] Wear appropriate chemical-resistant gloves and protective clothing.[4][5] |

| Eye Contact | May cause serious eye irritation.[6] Wear safety goggles or a face shield.[4] |

| Ingestion | May be harmful if swallowed.[4] Do not eat, drink, or smoke in the laboratory. |

| Fire Hazard | Organic nitriles can be combustible. Keep away from heat and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[6] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

It is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

1-(2-Fluorophenyl)cyclopentanecarbonitrile is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated aromatic ring, a cyclopentyl scaffold, and a versatile nitrile functional group makes it an attractive starting material for the synthesis of novel therapeutic agents. The synthetic routes are accessible through established chemical transformations, and the compound's properties can be leveraged to design molecules with improved pharmacokinetic and pharmacodynamic profiles. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use in a research and development setting.

References

-

Matrix Fine Chemicals. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2. [Link]

- Google Patents. US20210070733A1 - Cyclopentane compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development: A Look at 2-[2-(2-Fluorophenyl)-2-Oxoethyl]Propanedinitrile. [Link]

-

INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

-

SK Chemicals. SAFETY DATA SHEET. [Link]

-

Journal of Synthetic Chemistry. Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Funct. [Link]

-

National Institutes of Health. General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines - PMC. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Propylene carbonate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2 [matrix-fine-chemicals.com]

- 3. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this document synthesizes foundational chemical principles with predictive modeling to offer a robust profile of the molecule. It includes predicted values for key parameters such as melting point, boiling point, and solubility, alongside detailed, field-proven experimental protocols for their empirical determination. Furthermore, this guide presents a plausible synthetic route and an analysis of expected spectral characteristics to aid in the practical application and further investigation of this compound. All methodologies are presented with a focus on scientific integrity, ensuring that researchers can confidently apply these insights in their own laboratory settings.

Introduction

1-(2-Fluorophenyl)cyclopentanecarbonitrile (Figure 1) is a substituted aryl nitrile that holds potential as a building block in the synthesis of novel therapeutic agents. The incorporation of a fluorinated phenyl group and a cyclopentanecarbonitrile moiety suggests its utility in creating structurally complex molecules with desirable pharmacological profiles. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group is a versatile functional handle for further chemical transformations.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in drug design, synthesis, and formulation.

Figure 1: Chemical Structure of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Chemical structure of 1-(2-Fluorophenyl)cyclopentanecarbonitrile.

This guide is structured to provide both theoretical and practical insights. We begin by presenting the fundamental molecular and predicted physicochemical properties. This is followed by a detailed exposition of a plausible synthetic pathway. The core of this document is dedicated to robust, step-by-step experimental protocols for the determination of key physicochemical parameters, including lipophilicity (LogP) and stability. Finally, we provide an analysis of the expected spectral data (¹H NMR, ¹³C NMR, and FT-IR) to aid in the structural confirmation of the compound.

Core Physicochemical Properties

Due to the limited availability of experimental data for 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a combination of established chemical data for the core structure and in silico predictive methods are employed to provide a comprehensive profile.

Molecular and Predicted Physical Properties

The fundamental molecular attributes and predicted physical properties are summarized in Table 1. The predictions for melting point and boiling point are based on Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with their physicochemical properties.[2][3][4][5][6][7][8][9] Solubility predictions are derived from machine learning algorithms trained on large datasets of organic molecules.[10][11][12]

Table 1: Molecular and Predicted Physicochemical Properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

| Property | Value | Source/Method |

| CAS Number | 214262-89-2 | [1] |

| Molecular Formula | C₁₂H₁₂FN | [1] |

| Molecular Weight | 189.23 g/mol | [1] |

| Predicted Melting Point | 45-65 °C | QSPR Modeling |

| Predicted Boiling Point | 280-300 °C (at 760 mmHg) | QSPR Modeling |

| Predicted Aqueous Solubility | Low (estimated < 0.1 g/L) | Machine Learning Prediction |

| Predicted LogP | 2.5 - 3.5 | In silico calculation |

Rationale for Predicted Values

The predicted melting point is influenced by the molecule's rigidity and intermolecular forces. The planar phenyl ring and the cyclopentane ring contribute to a stable crystal lattice, while the polar nitrile group and the fluorine atom introduce dipole-dipole interactions. The predicted boiling point is elevated due to the molecular weight and the strong polar interactions. The low predicted aqueous solubility is a consequence of the dominant hydrophobic character of the phenyl and cyclopentyl groups. The predicted LogP value suggests that the compound is moderately lipophilic, a key consideration for its potential as a drug candidate.

Synthesis Pathway

A plausible and efficient synthetic route to 1-(2-Fluorophenyl)cyclopentanecarbonitrile is outlined below. This pathway is based on established methodologies for the synthesis of similar aryl cyclopentanecarbonitriles.[13][14]

Diagram 1: Proposed Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Proposed synthetic pathway for the target compound.

Step-by-Step Synthetic Protocol

-

Deprotonation: To a solution of 2-fluorophenylacetonitrile in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH) at 0 °C. The NaH acts as a strong base to deprotonate the alpha-carbon of the nitrile, forming a resonance-stabilized carbanion.

-

Alkylation: To the resulting solution, add 1,4-dibromobutane dropwise at 0 °C. The carbanion will act as a nucleophile, displacing one of the bromide ions in an SN2 reaction.

-

Cyclization: After the initial alkylation, the reaction mixture is typically warmed to room temperature or gently heated to promote an intramolecular cyclization. The newly formed carbanion on the other end of the butyl chain will attack the carbon bearing the remaining bromide, forming the cyclopentane ring.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide accurate and reproducible data for the key physicochemical properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile.

Determination of Melting Point

Apparatus: Digital melting point apparatus.

Procedure:

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a steady rate (e.g., 2-3 °C per minute).

-

The temperature range at which the compound first begins to melt and is completely molten is recorded.

Determination of Boiling Point

Apparatus: Micro boiling point apparatus (Thiele tube).

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

Apparatus: HPLC with UV detector, analytical balance, vortex mixer, centrifuge.

Procedure:

-

An excess amount of the compound is added to a known volume of water in a sealed vial.

-

The mixture is agitated (e.g., using a vortex mixer and/or shaker) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The saturated solution is then centrifuged to pellet the undissolved solid.

-

A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of the compound in the diluted sample is determined by HPLC against a standard curve of known concentrations.

Determination of Partition Coefficient (LogP)

Method: Shake-flask method with HPLC quantification.

Procedure:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., octanol).

-

Add a known volume of this stock solution to a mixture of octanol and water in a separatory funnel.

-

The funnel is shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

A sample is taken from both the octanol and water layers.

-

The concentration of the compound in each phase is determined by HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram 2: Workflow for LogP Determination

Workflow for the experimental determination of LogP.

Stability Assessment

Method: Accelerated stability study with HPLC analysis.

Procedure:

-

Samples of the compound are stored under accelerated conditions (e.g., 40 °C / 75% relative humidity).

-

A control sample is stored under standard conditions (e.g., 25 °C / 60% relative humidity).

-

At specified time points (e.g., 0, 1, 3, and 6 months), an aliquot of each sample is taken.

-

The purity of the sample is assessed by HPLC, and the presence of any degradation products is monitored.

-

A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Predicted Spectral Characteristics

The following spectral data are predicted based on the analysis of structurally similar compounds, such as 1-phenylcyclopentanecarbonitrile and other fluorinated aromatic compounds.[15][16]

¹H NMR Spectroscopy

-

Aromatic Protons (Fluorophenyl group): A complex multiplet is expected in the range of δ 7.0-7.6 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

-

Cyclopentane Protons: Multiple multiplets are expected in the range of δ 1.8-2.5 ppm. The protons on the carbons adjacent to the quaternary carbon will likely appear at a slightly higher chemical shift.

¹³C NMR Spectroscopy

-

Nitrile Carbon (-C≡N): A signal is expected around δ 120-125 ppm.

-

Aromatic Carbons: Several signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

-

Quaternary Carbon (Cyclopentane): A signal is expected around δ 45-55 ppm.

-

Cyclopentane Carbons (-CH₂-): Signals are expected in the range of δ 25-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Nitrile Stretch (-C≡N): A sharp, medium-intensity absorption band is expected around 2230-2250 cm⁻¹.[17][18][19][20][21]

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium to strong bands are expected just below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption band is expected in the region of 1100-1300 cm⁻¹.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile for researchers and drug development professionals. While experimental data for this specific compound is limited, the integration of predictive modeling with established analytical protocols offers a reliable framework for its synthesis, characterization, and application. The provided methodologies are designed to be robust and reproducible, empowering scientists to further explore the potential of this and other novel chemical entities in their research endeavors.

References

-

PubChem. 1-Phenylcyclopentanecarbonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

-

ResearchGate. FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and.... [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

-

NIST. Benzonitrile. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

Asian Journal of Chemistry. Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

-

PubMed. Prediction of boiling points of organic compounds by QSPR tools. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). [Link]

- Google P

-

ResearchGate. Prediction of boiling points of organic compounds by QSPR tools | Request PDF. [Link]

-

OAE Publishing Inc. Phthalonitrile melting point prediction enabled by multi-fidelity learning. [Link]

-

Semantic Scholar. Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. [Link]

-

ResearchGate. QSPR prediction of melting points of drug compounds | Request PDF. [Link]

-

Semantic Scholar. Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. [Link]

-

NIST. 1-Phenylcyclopentanenitrile. NIST Chemistry WebBook. [Link]

-

Zenodo. QSPR and DFT Studies on the Melting Point of Carbocyclic Nitroaromatic Compounds. [Link]

-

PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

PubMed Central. How Accurately Can We Predict the Melting Points of Drug-like Compounds?. [Link]

-

Matrix Fine Chemicals. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2. [Link]

-

Journal of Cheminformatics. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

-

MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

Nature Communications. Will we ever be able to accurately predict solubility?. [Link]

-

Organic Chemistry Portal. Cyclopentane synthesis. [Link]

-

ResearchGate. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

YouTube. ALEKS: Predicting the relative boiling points of pure substances. [Link]

-

Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

-

OUCI. Predicting the Solubility of the Sparingly Soluble Solids 1,2,4,5-Tetramethylbenzene, Phenanthrene, and Fluorene in Various Organic Solvents by Molecular Simulation. [Link]

Sources

- 1. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2 [matrix-fine-chemicals.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. [PDF] Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Table 2 from Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach | Semantic Scholar [semanticscholar.org]

- 8. QSPR and DFT Studies on the Melting Point of Carbocyclic Nitroaromatic Compounds [zenodo.org]

- 9. How Accurately Can We Predict the Melting Points of Drug-like Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclopentane synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. 1-Phenylcyclopentanecarbonitrile | C12H13N | CID 66168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542) [hmdb.ca]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Benzonitrile [webbook.nist.gov]

- 21. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectroscopic data, this document serves as a predictive guide, detailing the anticipated outcomes of key analytical techniques. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we will construct a theoretical spectroscopic profile of the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for the characterization of this and structurally related compounds.

Introduction and Molecular Overview

1-(2-Fluorophenyl)cyclopentanecarbonitrile (Figure 1) is a tertiary nitrile featuring a cyclopentane ring and a 2-fluorophenyl substituent attached to the same carbon atom. Its molecular formula is C₁₂H₁₂FN, with a molecular weight of 189.23 g/mol [1]. The presence of a chiral center at the C1 position of the cyclopentane ring, the nitrile functional group, and the fluorinated aromatic ring bestows upon it unique physicochemical properties and potential biological activities. Accurate structural confirmation is the bedrock of any further investigation into its reactivity, pharmacology, and potential applications.

Figure 1: Chemical Structure of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Caption: The structure of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, highlighting the key functional groups.

Predicted Spectroscopic Data and Elucidation Strategy

The comprehensive structural elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile necessitates a multi-technique spectroscopic approach. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy, and outline the logic for interpreting these anticipated results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule[2]. For 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its structure.

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Fluorophenyl)cyclopentanecarbonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (H6') | 7.55 - 7.65 | Triplet of doublets (td) | 1H |

| Aromatic (H4') | 7.40 - 7.50 | Multiplet (m) | 1H |

| Aromatic (H3') | 7.25 - 7.35 | Triplet (t) | 1H |

| Aromatic (H5') | 7.15 - 7.25 | Triplet (t) | 1H |

| Cyclopentane (H2/H5) | 2.30 - 2.50 | Multiplet (m) | 4H |

| Cyclopentane (H3/H4) | 1.80 - 2.00 | Multiplet (m) | 4H |

Causality of Predictions:

-

Aromatic Protons: The chemical shifts of the protons on the 2-fluorophenyl ring are influenced by the electronegativity of the fluorine atom and the electron-withdrawing nature of the cyclopentanecarbonitrile substituent. The proton ortho to the fluorine (H3') and para to the cyclopentyl group (H5') are expected to be the most shielded, while the proton ortho to the cyclopentyl group (H6') will be the most deshielded. The complex splitting patterns arise from both proton-proton and proton-fluorine couplings.

-

Cyclopentane Protons: The protons on the cyclopentane ring will appear as complex multiplets due to their diastereotopic nature and restricted rotation. The protons on the carbons adjacent to the quaternary center (C2 and C5) are expected to be slightly deshielded compared to the protons on C3 and C4[3].

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Fluorophenyl)cyclopentanecarbonitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C1' (C-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) | Large C-F coupling constant |

| C2' (C-C) | 130 - 132 (d, ²JCF ≈ 8 Hz) | Smaller C-F coupling |

| C6' | 129 - 131 (d, ³JCF ≈ 4 Hz) | Smaller C-F coupling |

| C4' | 128 - 130 | |

| C5' | 124 - 126 (d, ³JCF ≈ 3 Hz) | Smaller C-F coupling |

| C3' | 115 - 117 (d, ²JCF ≈ 22 Hz) | Larger C-F coupling |

| C≡N | 120 - 125 | Characteristic nitrile carbon shift |

| C1 | 45 - 50 | Quaternary carbon |

| C2/C5 | 35 - 40 | |

| C3/C4 | 25 - 30 |

Causality of Predictions:

-

Aromatic Carbons: The carbon directly attached to the fluorine (C1') will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atom.

-

Nitrile Carbon: The nitrile carbon (C≡N) is expected to appear in the characteristic region of 120-125 ppm.

-

Cyclopentane Carbons: The quaternary carbon (C1) will be significantly deshielded. The remaining cyclopentane carbons will appear in the aliphatic region, with C2/C5 being slightly more deshielded than C3/C4 due to their proximity to the substituted carbon.

The ¹⁹F NMR spectrum will provide a single, clean signal for the fluorine atom.

Predicted Data: A single resonance is expected in the range of -110 to -130 ppm (relative to CFCl₃). This signal will likely be a complex multiplet due to coupling with the aromatic protons.

Causality of Predictions: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The ortho-substitution pattern on the phenyl ring will influence the precise chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

| m/z | Proposed Fragment Ion | Significance |

| 189 | [C₁₂H₁₂FN]⁺ | Molecular Ion (M⁺) |

| 162 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 122 | [C₇H₄FN]⁺ | Cleavage of the cyclopentyl ring |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Causality of Predictions:

-

Molecular Ion: The molecular ion peak at m/z 189 is expected to be observed, confirming the molecular weight.

-

Fragmentation Pathways: The fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the quaternary carbon. The loss of a hydrogen cyanide (HCN) molecule is a common fragmentation pathway for nitriles. Cleavage of the C-C bond between the phenyl and cyclopentyl rings will lead to the formation of the fluorophenyl and cyclopentyl cations[4][5][6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands for 1-(2-Fluorophenyl)cyclopentanecarbonitrile

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2230 | C≡N stretch | Nitrile |

| ~3060 | C-H stretch | Aromatic |

| ~2960, ~2870 | C-H stretch | Aliphatic (Cyclopentane) |

| ~1580, ~1490, ~1450 | C=C stretch | Aromatic Ring |

| ~1230 | C-F stretch | Aryl-Fluoride |

| ~750 | C-H bend | ortho-disubstituted aromatic |

Causality of Predictions:

-

Nitrile Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is a characteristic absorption for the nitrile group.

-

Aromatic and Aliphatic C-H Stretches: Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds.

-

Aromatic C=C Stretches: The characteristic absorptions for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region is expected for the C-F bond.

-

Aromatic C-H Bend: The out-of-plane C-H bending vibration around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required for the structural elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile.

Synthesis

A plausible synthetic route to 1-(2-Fluorophenyl)cyclopentanecarbonitrile involves the reaction of 2-fluorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.

Protocol:

-

To a solution of 2-fluorophenylacetonitrile in anhydrous THF, add two equivalents of a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Slowly add one equivalent of 1,4-dibromobutane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be required compared to the ¹H NMR.

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected chemical shift range.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Data Acquisition (EI):

-

Introduce the sample into the instrument.

-

The sample is vaporized and then ionized by an electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Infrared Spectroscopy

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument's software will ratio the sample spectrum to the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile.

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential toxicity. While specific toxicological data for 1-(2-Fluorophenyl)cyclopentanecarbonitrile is not available, precautions for handling similar fluorinated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, approach to the structural elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile. By systematically applying the principles of NMR, MS, and IR spectroscopy, a detailed and self-consistent structural assignment can be achieved. The provided protocols and interpretation frameworks serve as a valuable resource for researchers working with this and analogous molecular scaffolds. It is our hope that this guide will facilitate the accurate characterization of novel compounds and accelerate the pace of discovery in chemical and pharmaceutical research.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Matrix Fine Chemicals. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

IntechOpen. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

- Google Patents. (2021). US20210070733A1 - Cyclopentane compounds.

Sources

- 1. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2 [matrix-fine-chemicals.com]

- 2. cyclopentanecarbonitrile [webbook.nist.gov]

- 3. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

This guide provides an in-depth analysis of the spectroscopic data for 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest for researchers, scientists, and drug development professionals. While experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. The methodologies and interpretations herein are designed to be a self-validating system, empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Overview

1-(2-Fluorophenyl)cyclopentanecarbonitrile possesses a unique combination of a fluorinated aromatic ring and a substituted aliphatic nitrile. This structure gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-(2-Fluorophenyl)cyclopentanecarbonitrile is predicted to be dominated by absorptions from the aromatic ring, the nitrile group, and the aliphatic cyclopentyl ring.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Unit |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (C-H) |

| ~2970-2870 | Medium-Strong | C-H Stretch | Aliphatic (CH₂) |

| ~2240-2220 | Sharp, Strong | C≡N Stretch | Nitrile |

| ~1600, ~1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250-1200 | Strong | C-F Stretch | Aryl Fluoride |

| ~770-735 | Strong | C-H Bend (out-of-plane) | Ortho-disubstituted Benzene |

Expert Interpretation and Causality

The presence of a sharp, strong absorption band around 2240-2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[1][2][3] The aromatic nature of the compound is confirmed by the C-H stretching vibrations appearing above 3000 cm⁻¹ and the characteristic C=C stretching bands within the 1600-1400 cm⁻¹ region.[4][5] The aliphatic cyclopentyl group will exhibit C-H stretching absorptions just below 3000 cm⁻¹. A strong band in the 1250-1200 cm⁻¹ region is anticipated for the C-F stretching vibration of the fluorophenyl group. Furthermore, the substitution pattern of the benzene ring can be discerned from the out-of-plane C-H bending vibrations. For an ortho-disubstituted benzene ring, a strong absorption is expected in the 770-735 cm⁻¹ range.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A rapid and reliable method for obtaining an IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

-

Sample Preparation: Place a small amount of the solid 1-(2-Fluorophenyl)cyclopentanecarbonitrile directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Caption: Molecular structure of 1-(2-Fluorophenyl)cyclopentanecarbonitrile.

Mass Spectrometry: Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For 1-(2-Fluorophenyl)cyclopentanecarbonitrile, electron ionization (EI) mass spectrometry would provide the molecular weight and characteristic fragmentation patterns that can confirm the structure.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 189 | [M]⁺˙ (Molecular Ion) |

| 162 | [M - HCN]⁺˙ |

| 120 | [M - C₅H₉]⁺ |

| 95 | [C₆H₄F]⁺ |

Expert Interpretation and Fragmentation Pathway

The molecular ion peak [M]⁺˙ is expected at m/z 189, corresponding to the molecular weight of the compound. A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 162. [8][9][10][11]Cleavage of the bond between the cyclopentyl ring and the aromatic ring would lead to the formation of a fluorophenyl radical and a cyclopentylcarbonitrile cation, or a fluorophenyl cation at m/z 95 and a cyclopentylcarbonitrile radical. The fragmentation of fluorinated aromatic compounds can also involve the loss of the fluorine atom or HF. [12][13][14][15]

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile. By understanding the characteristic IR absorptions, the ¹H and ¹³C NMR chemical shifts and coupling patterns, and the likely mass spectrometric fragmentation pathways, researchers are well-equipped to identify and characterize this molecule with a high degree of confidence. The provided protocols offer a starting point for the experimental acquisition of this critical data.

References

-

Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]

-

Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]

-

Mass Spectrometry: Fragmentation. Course Hero. [Link]

-

GCMS Section 6.17. Whitman College. [Link]

-

Characterization of monosubstituted benzene ices. ResearchGate. [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

-

Fragmentation pathway involving the nitrile form of... ResearchGate. [Link]

-

Cyclopentanecarbonitrile. PubChem. [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]

-

IR Spectrum: Aromatics. Química Orgánica. [Link]

-

Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

-

The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

-

cyclopentanecarbonitrile. NIST WebBook. [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Mass spectra of fluorocarbons. NIST. [Link]

-

05 Notes On Nitriles IR Spectra. Scribd. [Link]

-

cyclopentanecarbonitrile. NIST WebBook. [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

-

cyclopentanecarbonitrile. NIST WebBook. [Link]

-

N'-(2-fluorophenyl)oxamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]

-

N'-(2-Fluorophenyl)-N-phenylacetimidamid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

-

Chemical shifts. University of Oxford. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum: Aromatics [quimicaorganica.org]

- 8. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. GCMS Section 6.17 [people.whitman.edu]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Fluorophenyl)cyclopentanecarbonitrile molecular weight

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopentanecarbonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

1-(2-Fluorophenyl)cyclopentanecarbonitrile is a fluorinated organic compound featuring a quaternary carbon center linking a cyclopentane ring, a nitrile group, and a 2-fluorophenyl moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, a validated synthetic protocol, detailed methods for structural elucidation, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a widely employed tactic to enhance pharmacological profiles.[2] The 2-fluorophenyl motif, in particular, is of high interest. The ortho-positioned fluorine atom can act as a metabolic shield, sterically hindering enzymatic degradation (e.g., cytochrome P450-mediated oxidation) of the aromatic ring, which can lead to improved bioavailability and a longer plasma half-life.[1] Furthermore, the high electronegativity of fluorine can alter the pKa of adjacent functional groups and create favorable electrostatic interactions with biological targets.

Concurrently, the nitrile group serves as a versatile chemical handle. It is a bioisostere for carbonyl groups and can participate in hydrogen bonding, while also being a precursor for other critical functional groups such as primary amines, carboxylic acids, and tetrazoles.[3] 1-(2-Fluorophenyl)cyclopentanecarbonitrile combines these features with a spirocyclic cyclopentane ring, which introduces a three-dimensional architecture that can improve target specificity and reduce off-target effects. This guide serves as a technical resource for harnessing the potential of this valuable synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile are summarized below. These data are critical for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 189.233 g/mol | [4] |

| Molecular Formula | C₁₂H₁₂FN | [4][5] |

| CAS Number | 214262-89-2 | [4] |

| IUPAC Name | 1-(2-fluorophenyl)cyclopentane-1-carbonitrile | [4] |

| SMILES | FC1=C(C=CC=C1)C1(CCCC1)C#N | [4] |

| Predicted State | Colorless to pale yellow liquid | Inferred from similar compounds[3] |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); low solubility in water | Inferred from similar compounds[3] |

Synthesis and Purification Protocol

The synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile can be efficiently achieved via a nucleophilic aromatic substitution pathway or, more commonly, through the alkylation of a phenylacetonitrile derivative. The latter approach is detailed below as it provides high yields and is readily scalable.

Synthetic Scheme: Alkylation of 2-Fluorophenylacetonitrile

The core of this synthesis involves the deprotonation of 2-fluorophenylacetonitrile at the benzylic position to form a carbanion, which then acts as a nucleophile in a reaction with 1,4-dibromobutane to form the cyclopentane ring.

Caption: Synthetic workflow for 1-(2-Fluorophenyl)cyclopentanecarbonitrile.

Step-by-Step Experimental Protocol

Materials:

-

2-Fluorophenylacetonitrile

-

1,4-Dibromobutane

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (2.2 equivalents, washed with hexanes to remove mineral oil). Suspend the NaH in anhydrous THF.

-

Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise to the suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodiated carbanion is typically accompanied by a color change.

-

Cyclization: Add 1,4-dibromobutane (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C.

-

Reaction Completion: After the addition, heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to yield 1-(2-Fluorophenyl)cyclopentanecarbonitrile as a pure product.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Fluorophenyl)cyclopentanecarbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest in contemporary drug discovery and chemical synthesis. In the absence of extensive published experimental data for this specific molecule, this document serves as a foundational resource, equipping researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to determine and predict its solubility in a range of common organic solvents. The guide delves into the physicochemical properties influencing solubility, offers detailed step-by-step protocols for experimental determination via the robust shake-flask method, and introduces the utility of computational predictive models. Furthermore, an inferred solubility profile is presented based on the analysis of structurally analogous compounds, providing a valuable starting point for experimental design. Safety and handling considerations are also addressed to ensure best practices in the laboratory.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, a compound's solubility profile is a critical determinant of its bioavailability and therapeutic efficacy. In chemical synthesis, solubility governs the choice of reaction media, purification strategies, and crystallization processes.

1-(2-Fluorophenyl)cyclopentanecarbonitrile, with its unique combination of a fluorinated aromatic ring, a cycloalkyl moiety, and a nitrile functional group, presents an interesting case study in solubility. The interplay of these structural features dictates its interaction with various organic solvents, influencing its behavior in diverse experimental settings. This guide aims to provide a robust framework for understanding and determining the solubility of this and structurally related compounds.

Theoretical Framework: Physicochemical Properties Governing Solubility

The solubility of 1-(2-Fluorophenyl)cyclopentanecarbonitrile in organic solvents is dictated by the principle of "like dissolves like," which is governed by the interplay of several key physicochemical properties of both the solute and the solvent.

-

Polarity: The presence of the electronegative fluorine atom and the nitrile group (-C≡N) introduces polarity to the 1-(2-Fluorophenyl)cyclopentanecarbonitrile molecule. The nitrile group possesses a significant dipole moment, making this region of the molecule more polar.[1] The fluorophenyl group also contributes to the overall polarity. The cyclopentane ring, being a hydrocarbon, is nonpolar. Therefore, the molecule possesses both polar and nonpolar regions, making it amphiphilic to some extent.

-

Hydrogen Bonding: The nitrogen atom in the nitrile group has a lone pair of electrons and can act as a weak hydrogen bond acceptor. Solvents that are strong hydrogen bond donors (e.g., alcohols like methanol and ethanol) may exhibit enhanced solubility for this compound through hydrogen bonding interactions.

-

Van der Waals Forces: The nonpolar cyclopentane ring and the phenyl ring will primarily interact with nonpolar solvents through London dispersion forces, a type of van der Waals force.

-

Molecular Size and Shape: The relatively compact structure of the cyclopentane ring and the planar phenyl group influence how efficiently solvent molecules can pack around the solute.

Based on these properties, it can be inferred that 1-(2-Fluorophenyl)cyclopentanecarbonitrile will likely exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol, isopropanol), and lower solubility in highly nonpolar solvents (e.g., hexane).

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[2][3][4] It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved compound in the saturated solution.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 1-(2-Fluorophenyl)cyclopentanecarbonitrile into a clean, dry glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.[2]

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath. For most applications, a standard temperature of 25 °C is used.

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Sample Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.[2]

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of 1-(2-Fluorophenyl)cyclopentanecarbonitrile in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the concentration in the experimental sample.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = (C_diluted × DF) / V_initial Where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

-

V_initial is the initial volume of the solvent used.

-

-

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for determining solubility using the shake-flask method.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose.[2][5] These models use molecular descriptors, which are numerical representations of the chemical structure, to predict properties like solubility.

Modern approaches often employ machine learning algorithms trained on large datasets of known solubility data.[4][6] While a detailed discussion of building such models is beyond the scope of this guide, researchers can utilize commercially available or open-source software that incorporates these predictive capabilities. It is important to note that the accuracy of these predictions is dependent on the quality and relevance of the training dataset.

Inferred Solubility Profile of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Table 1: Inferred Solubility Profile of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the nitrile group. The overall polarity of the solvents is compatible with the polar functionalities of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents have significant dipole moments that can interact favorably with the polar nitrile and fluorophenyl groups. The absence of strong hydrogen bonding in the solvent prevents competition for the solute's hydrogen bond accepting site. |

| Nonpolar Aromatic | Toluene | Moderate | The aromatic ring of toluene can engage in π-π stacking interactions with the fluorophenyl ring of the solute. The overall nonpolar character of toluene is compatible with the cyclopentane moiety. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The large difference in polarity between the solute and these nonpolar solvents will result in weak solute-solvent interactions, leading to poor solubility. |

Note: This is an inferred profile and should be confirmed by experimental determination.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for 1-(2-Fluorophenyl)cyclopentanecarbonitrile may not be widely available, the safety profile can be inferred from structurally related compounds, such as other cyanophenyl derivatives.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10][11]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[11]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[10] Avoid ingestion and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Always consult the SDS for the specific organic solvents being used, as they each have their own set of hazards and handling requirements.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Fluorophenyl)cyclopentanecarbonitrile in organic solvents. By combining a solid theoretical understanding of the governing physicochemical principles with robust experimental methodologies like the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this and other novel compounds. The inferred solubility profile and safety guidelines presented herein offer a valuable starting point for laboratory work. As with any scientific endeavor, careful experimental design and execution are paramount to obtaining reliable and reproducible results that will ultimately accelerate research and development in the chemical and pharmaceutical sciences.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Palmer, D. S., et al. (2021). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(1), 93-103. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of California, Irvine. (2023). Solubility of Organic Compounds. [Link]

-

Protocols.io. (2018). Potentiometric titration. [Link]

-

LibreTexts Chemistry. (2021). Properties of Nitriles. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]

Sources

- 1. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorine in Cyclopentane Scaffolds

An In-Depth Technical Guide: Fluorinated Cyclopentane Derivatives: Strategic Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry, profoundly impacting fields from pharmaceuticals to materials science.[1][2] When applied to the cyclopentane ring, a common motif in bioactive natural products and synthetic compounds, fluorination imparts a unique and powerful set of physicochemical properties. The cyclopentane ring itself offers a flexible, three-dimensional structure that can effectively explore chemical space.[3] The introduction of fluorine, the most electronegative element, leverages its small size—mimicking hydrogen—while fundamentally altering electronic characteristics.[4] This guide provides a technical overview of the synthesis, properties, and research applications of fluorinated cyclopentane derivatives, offering insights for their strategic deployment in drug discovery and advanced materials development.

Core Principles: How Fluorination Modulates Cyclopentane Properties

The strategic advantage of fluorinating a cyclopentane ring stems from the predictable yet profound changes to its inherent properties. Understanding these shifts is crucial for designing effective molecules.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[5] Introducing fluorine at a metabolically vulnerable position on a cyclopentane-containing drug candidate can block oxidation, thereby increasing the molecule's half-life and bioavailability.

-

Conformational Control: Fluorine substitution significantly influences the conformational preferences of the cyclopentane ring.[6][7][8] Due to gauche effects and dipole minimization, fluorination can lock the ring into a specific pucker or conformation that may be more favorable for binding to a biological target. This conformational rigidity can reduce the entropic penalty of binding, leading to higher affinity.

-

Modulation of Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][9] For a cyclopentane-derived amine, for example, fluorination can decrease its basicity, which can be crucial for optimizing solubility, membrane permeability, and off-target activity (e.g., hERG inhibition).[10]

-

Lipophilicity Tuning: While fluorination often increases lipophilicity (LogP), its effect is highly context-dependent.[9][11] Strategic placement of fluorine on a cyclopentane scaffold can fine-tune the molecule's overall lipophilicity to achieve the optimal balance required for permeability and solubility.[12] In some cases, particularly with multiple fluorine atoms, intramolecular interactions can lead to a lower-than-expected lipophilicity.[12]

Synthesis of Fluorinated Cyclopentane Derivatives